3-(4-Fluorophenyl)phenethyl alcohol
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Overview
Description
3-(4-Fluorophenyl)phenethyl alcohol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.26 g/mol . It is characterized by the presence of a fluorine atom attached to a biphenyl structure, which is further connected to an ethanol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)phenethyl alcohol typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: SOCl2, PBr3, in the presence of pyridine or other bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
3-(4-Fluorophenyl)phenethyl alcohol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
3-Fluorophenethyl alcohol: Similar structure but lacks the biphenyl group.
4-Fluorobenzyl alcohol: Contains a fluorine atom on the benzyl group but lacks the phenethyl structure.
Uniqueness: 3-(4-Fluorophenyl)phenethyl alcohol is unique due to its biphenyl structure combined with a fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications compared to its similar counterparts .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZMCPTFRGQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374654 |
Source
|
Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840521-88-2 |
Source
|
Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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